5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Brand Name:
Vulcanchem
CAS No.:
14359-87-6
VCID:
VC20944470
InChI:
InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H
SMILES:
C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O
Molecular Formula:
C26H18N2O4
Molecular Weight:
422.4 g/mol
5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
CAS No.: 14359-87-6
Cat. No.: VC20944470
Molecular Formula: C26H18N2O4
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14359-87-6 |
|---|---|
| Molecular Formula | C26H18N2O4 |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | 5,11-bis(2-hydroxyphenyl)benzo[c][1,5]benzodiazocine-6,12-dione |
| Standard InChI | InChI=1S/C26H18N2O4/c29-23-15-7-5-13-21(23)27-19-11-3-1-9-17(19)25(31)28(22-14-6-8-16-24(22)30)20-12-4-2-10-18(20)26(27)32/h1-16,29-30H |
| Standard InChI Key | LHCIZWKUOYBYCO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4O)C5=CC=CC=C5O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator